molecular formula C18H24N4O3 B2509808 3-(2,3-dimethoxyphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea CAS No. 2097917-86-5

3-(2,3-dimethoxyphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea

Cat. No.: B2509808
CAS No.: 2097917-86-5
M. Wt: 344.415
InChI Key: ZKSDASHMRJQNSZ-UHFFFAOYSA-N
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Description

3-(2,3-Dimethoxyphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dimethoxyphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Cyclohexylamine Derivative: The cyclohexylamine derivative is prepared by reacting cyclohexanone with an appropriate amine.

    Coupling Reaction: The final step involves coupling the 2,3-dimethoxyphenyl isocyanate with the cyclohexylamine derivative in the presence of a base to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups on the phenyl ring can undergo oxidation to form corresponding phenols or quinones.

    Reduction: The urea linkage can be reduced under strong reducing conditions to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Phenols or quinones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 3-(2,3-dimethoxyphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, which are valuable in drug discovery.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development in areas such as oncology or neurology.

Industry

In industrial applications, this compound might be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-(2,3-dimethoxyphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea would depend on its specific biological target. Generally, it could interact with proteins or enzymes, altering their activity. For example, it might inhibit an enzyme by binding to its active site or modulate a receptor’s function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    3-(2,3-Dimethoxyphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]amine: Similar structure but with an amine group instead of a urea linkage.

    3-(2,3-Dimethoxyphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]carbamate: Similar structure but with a carbamate group instead of a urea linkage.

Uniqueness

The uniqueness of 3-(2,3-dimethoxyphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the pyrazole ring and the urea linkage makes it particularly interesting for research in medicinal chemistry and drug design.

Properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-(4-pyrazol-1-ylcyclohexyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-24-16-6-3-5-15(17(16)25-2)21-18(23)20-13-7-9-14(10-8-13)22-12-4-11-19-22/h3-6,11-14H,7-10H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSDASHMRJQNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)NC2CCC(CC2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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